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Dehydroindapamide-d3

Cat. No.: B564965
M. Wt: 366.8 g/mol
InChI Key: LWCDXWWLUHMMJI-FIBGUPNXSA-N
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Description

Contextualization of Indapamide (B195227) Metabolism and Metabolite Identification

Indapamide is an antihypertensive drug that undergoes extensive metabolism in the body, with less than 7% of the parent drug excreted unchanged in urine. drugbank.comtandfonline.comresearchgate.net The biotransformation of Indapamide is complex, producing as many as 19 different metabolites. drugbank.comtandfonline.com These metabolic processes are primarily carried out in the liver, with the cytochrome P450 enzyme CYP3A4 playing a major role in reactions such as hydroxylation, carboxylation, and dehydrogenation. drugbank.comnih.govnih.gov

Rationale for Deuterated Analogues in Chemical and Biomedical Sciences

In modern analytical chemistry, particularly in studies involving mass spectrometry, deuterated compounds have become indispensable tools. clearsynth.comsymeres.com Deuterated analogues, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), are chemically almost identical to their non-deuterated counterparts. clearsynth.com However, their increased mass allows them to be distinguished by a mass spectrometer. scioninstruments.com

This property makes them ideal for use as internal standards in quantitative analysis. scioninstruments.comwisdomlib.orgtexilajournal.com When added to a biological sample, a deuterated internal standard experiences the same processing and analytical variations—such as extraction efficiency, injection volume, and ionization suppression or enhancement—as the analyte of interest. scioninstruments.comtexilajournal.com By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, researchers can achieve highly accurate and precise quantification, correcting for potential errors that might otherwise compromise the results. clearsynth.comtexilajournal.comscispace.com This technique is fundamental to pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis, ensuring the reliability and validity of the data. nih.govmetsol.commusechem.com

Overview of Dehydro Indapamide-d3 as a Key Research Compound

Dehydro Indapamide-d3 is the deuterium-labeled version of Dehydro Indapamide, a metabolite of Indapamide. echemi.compharmaffiliates.com Specifically, it is synthesized to serve as a high-fidelity internal standard for the quantification of the endogenous Dehydro Indapamide metabolite in biological samples. xjtu.edu.cnaxios-research.com Its application is primarily in research settings that utilize sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to study the pharmacokinetics of Indapamide. xjtu.edu.cn

By using Dehydro Indapamide-d3, researchers can accurately measure the concentration of the Dehydro Indapamide metabolite formed in the body. This is essential for building a complete picture of how Indapamide is absorbed, distributed, metabolized, and excreted (ADME). metsol.commusechem.com The stability and purity of this labeled compound are critical for its function as a reliable reference in validating analytical methods and in conducting pharmacokinetic and drug-drug interaction studies. ubc.caubc.ca

Chemical Properties of Dehydro Indapamide-d3

Property Value
Chemical Formula C₁₆H₁₁D₃ClN₃O₃S pharmaffiliates.comcymitquimica.com
Molecular Weight ~366.83 g/mol pharmaffiliates.comcymitquimica.com
Synonyms Labeled Dehydro Indapamide, Indapamide Metabolite M5-d3

| Primary Application | Internal standard for bioanalytical quantification xjtu.edu.cnaxios-research.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClN3O3S B564965 Dehydroindapamide-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCDXWWLUHMMJI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Isotopic Labeling of Dehydro Indapamide D3

Precursor Compounds and Reaction Mechanisms for Dehydroindapamide Synthesis

The synthesis of dehydroindapamide, the non-labeled direct precursor to Dehydro Indapamide-d3, originates from the diuretic drug Indapamide (B195227). nih.govresearchgate.net The core of this transformation is a dehydrogenation reaction, which converts the indoline (B122111) moiety of Indapamide into an indole (B1671886) ring system. nih.gov This process is fundamentally an oxidation reaction.

The primary precursor for this synthesis is:

Indapamide : Chemically known as 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide, it serves as the starting material. nih.govresearchgate.net

Two principal reaction mechanisms are employed for the synthesis of dehydroindapamide from indapamide. nih.gov Both pathways achieve the desired dehydrogenation through the use of specific oxidizing agents.

Mechanism 1: Oxidation with Manganese Dioxide (MnO₂) In this method, Indapamide is treated with manganese dioxide in a suitable solvent like acetone. nih.gov MnO₂ acts as the oxidizing agent, facilitating the removal of two hydrogen atoms from the indoline ring, leading to the formation of a double bond and thus aromatizing the ring to an indole.

Mechanism 2: Oxidation with 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) Alternatively, DDQ can be used as the oxidant in a solvent mixture such as dichloromethane (B109758) and acetone. nih.gov This reaction is typically rapid, indicated by the quick discoloration of the DDQ. nih.gov The mechanism involves hydride abstraction from the indoline ring by DDQ, followed by deprotonation to yield the stable indole structure of dehydroindapamide.

Following the reaction, purification of the resulting dehydroindapamide is often achieved through filtration over alumina (B75360) and subsequent chromatographic techniques like thin-layer chromatography (TLC). nih.gov

Table 1: Precursors and Reagents for Dehydroindapamide Synthesis
Compound/ReagentRoleChemical NameReference
IndapamidePrecursor/Starting Material4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide nih.govresearchgate.net
Manganese Dioxide (MnO₂)Oxidizing AgentManganese(IV) oxide nih.gov
DDQOxidizing Agent2,3-Dichloro-5,6-dicyanobenzoquinone nih.gov

Deuteration Methodologies for Site-Specific Isotopic Labeling

Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes. wikipedia.org Dehydro Indapamide-d3 is a stable isotope-labeled version of dehydroindapamide, containing three deuterium (B1214612) (²H or D) atoms. nih.govsymeres.com This labeling is invaluable for studies where the compound needs to be distinguished from its naturally occurring, unlabeled counterparts, particularly in mass spectrometry-based analyses. cernobioscience.com

The "-d3" designation strongly suggests that the three deuterium atoms replace the three hydrogen atoms of the methyl group at the C2 position of the indole ring (a -CH₃ group becomes a -CD₃ group). Site-specific labeling of this kind requires a targeted synthetic approach. researchgate.netnih.gov While direct hydrogen-deuterium exchange on the final dehydroindapamide molecule using methods like high-temperature D₂O treatment or transition metal catalysis is possible for aromatic protons, achieving selective deuteration of a methyl group typically involves building the molecule from a deuterated precursor. google.comtn-sanso.co.jpresearchgate.net

A plausible synthetic route for Dehydro Indapamide-d3 would involve:

Synthesis of a Deuterated Precursor : The synthesis would likely start with a deuterated version of a building block used to make Indapamide, such as a deuterated 2-methylindoline (B143341) derivative where the methyl group is already in its -CD₃ form.

Assembly of Deuterated Indapamide : The deuterated precursor would then be reacted with 4-chloro-3-sulfamoylbenzoic acid to form Indapamide-d3. google.com

Oxidation to Dehydro Indapamide-d3 : The resulting Indapamide-d3 would then be oxidized using one of the methods described in section 2.1 (e.g., with MnO₂ or DDQ) to yield the final product, Dehydro Indapamide-d3.

This multi-step approach ensures the precise and specific placement of the deuterium atoms at the desired methyl group position.

Chemical Characterization of Synthetic Intermediates and Final Products

The confirmation of the chemical structures of synthetic intermediates and the final Dehydro Indapamide-d3 product requires a suite of analytical techniques. These methods are essential to verify the success of the dehydrogenation reaction and to confirm the incorporation and location of the deuterium isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Proton NMR is used to confirm the conversion of the indoline ring to an indole. nih.gov In the spectrum of dehydroindapamide, the signals corresponding to the protons at the C-2 and C-3 positions of the indoline ring of indapamide disappear. nih.govresearchgate.net A new singlet appears around 6.34 ppm, which is characteristic of the C-3 proton of the newly formed indole ring. nih.govresearchgate.net For Dehydro Indapamide-d3, the singlet corresponding to the C2-methyl protons (typically around 2.29 ppm) would be absent, confirming the successful deuteration at that site. nih.gov

¹³C NMR : Carbon NMR provides further structural confirmation. The spectrum of dehydroindapamide shows a signal for the C3 carbon at approximately 99.4 ppm, consistent with an indole structure. nih.gov

Mass Spectrometry (MS) :

MS is critical for confirming the molecular weight and, therefore, the successful incorporation of deuterium atoms. wikipedia.org Dehydroindapamide has a molecular weight of 363.8 g/mol . nih.gov In mass spectrometry analysis, it typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 362. nih.gov

For Dehydro Indapamide-d3, the molecular weight is increased by three mass units (one for each deuterium atom replacing a hydrogen atom). Therefore, the expected [M-H]⁻ ion would be observed at m/z 365. This three-unit mass shift is a definitive indicator of successful d3-labeling. nih.gov Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the location of the label. nih.gov

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone for both purification and purity assessment. polypeptide.comnih.gov It is used to separate the final product from any unreacted starting material (Indapamide) and reaction byproducts. nih.gov By comparing the retention time to a known standard, the identity of the compound can be supported. HPLC with UV detection is also used for quantitative analysis. nih.govmedchemexpress.com

Thin-Layer Chromatography (TLC) : TLC is a simpler chromatographic method used for monitoring the progress of the reaction and for initial purification of the product. nih.gov

Table 2: Analytical Characterization Data for Dehydroindapamide
TechniqueObserved FeatureInterpretationReference
¹H NMRDisappearance of indoline C2-H and C3-H₂ signals; appearance of new singlet at ~6.34 ppmConfirms formation of the indole ring from the indoline ring. nih.govresearchgate.net
¹³C NMRSignal at ~99.4 ppmCorrelates with the C3 carbon of the indole ring. nih.gov
Mass Spectrometry (MS)[M-H]⁻ ion at m/z 362Confirms molecular weight of Dehydroindapamide. nih.gov
Mass Spectrometry (MS) of d3 analog[M-H]⁻ ion at m/z 365Confirms successful incorporation of three deuterium atoms. nih.gov
HPLCSingle peak at a specific retention timeIndicates purity of the synthesized compound. nih.govpolypeptide.com

Advanced Analytical Methodologies for Dehydro Indapamide D3 Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of Dehydro Indapamide-d3. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance Spectroscopy (NMR) of Dehydroindapamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Dehydroindapamide, both ¹H and ¹³C NMR are utilized to confirm its structure, which is formed by the dehydrogenation of the indoline (B122111) ring of Indapamide (B195227) to an indole (B1671886) ring. nih.govresearchgate.net

Key findings from ¹H NMR analysis of Dehydroindapamide show the disappearance of the signals corresponding to the proton at C-2 and the two protons at C-3 of the original Indapamide structure. nih.gov In their place, a new singlet appears at approximately 6.34 ppm, which is characteristic of the formation of an indole product. nih.govresearchgate.net

Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provide further structural confirmation. The HMBC spectrum of Dehydroindapamide reveals a strong correlation between the proton signal at 6.34 ppm and a carbon signal at 99.4 ppm. nih.govresearchgate.net This correlation is indicative of the formation of new aromatic carbons, consistent with the indole structure. nih.gov The chemical shifts and correlations of all other protons and carbons in the molecule are also consistent with the proposed Dehydroindapamide structure. nih.govresearchgate.net The use of advanced NMR techniques like 2D NMR with non-uniform sampling (NUS) can further enhance the structural characterization of degradation products like Dehydroindapamide. mdpi.com

Table 1: Key ¹H NMR and HMBC Data for Dehydroindapamide nih.govresearchgate.net

Technique Signal (ppm) Assignment Significance
¹H NMR6.34 (singlet)New proton on the indole ringConfirms the dehydrogenation of the indoline ring. nih.govresearchgate.net
HMBCProton at 6.34 ppm correlated to Carbon at 99.4 ppmC-H correlation in the indole ringProvides definitive evidence of the indole structure. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry is a crucial technique for identifying and characterizing Dehydroindapamide, often hyphenated with chromatographic methods like Liquid Chromatography (LC) or Gas Chromatography (GC).

In the analysis of Indapamide and its metabolites, a peak corresponding to Dehydroindapamide (also known as Impurity B) shows a mass difference of 2 Da compared to the parent drug, Indapamide. nih.govmdpi.com This mass difference is consistent with the loss of two hydrogen atoms during the dehydrogenation process. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements of both the parent and fragment ions, further confirming the elemental composition of Dehydroindapamide (C₁₆H₁₄ClN₃O₃S). nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of Dehydroindapamide, providing additional structural information. nih.gov The fragmentation patterns are compared with those of the parent compound, Indapamide, to confirm the structural modification. nih.govnih.gov Ion mobility-mass spectrometry (IM-MS), particularly using techniques like HDMSᴱ (High Definition Mass Spectrometry), can improve structural elucidation by filtering fragment ions based on their drift time, resulting in cleaner and more interpretable fragment ion spectra. nih.govmdpi.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Dehydro Indapamide-d3 from its parent compound, other metabolites, and matrix components, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC, HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Indapamide and its impurities, including Dehydroindapamide. edpsciences.orgijpsjournal.com Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. ijpsjournal.comderpharmachemica.com

A typical RP-HPLC method for the simultaneous determination of Indapamide and its impurities, including Dehydroindapamide (Impurity B), utilizes a C18 column. edpsciences.orgchitkara.edu.in The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). akjournals.comakjournals.com Detection is commonly performed using a Photodiode Array (PDA) detector, which allows for the monitoring of the elution profile at multiple wavelengths, enhancing the specificity of the analysis. edpsciences.orgresearchgate.net

Validation of these HPLC methods demonstrates good linearity, accuracy, precision, and sensitivity, with specific limits of detection (LOD) and quantification (LOQ) established for Dehydroindapamide. edpsciences.orgresearchgate.net For instance, one method reported a linear range of 0.0324–1.20 μg/mL and a detection limit of 0.012 μg/mL for Dehydroindapamide. edpsciences.orgresearchgate.net

Table 2: Example of an HPLC Method for Indapamide and Impurities edpsciences.org

Parameter Condition
Column C18
Mobile Phase Gradient or isocratic mixture of aqueous buffer and organic solvent
Detector Photodiode Array (PDA)
Linear Range (ImB) 0.0324-1.20 μg/mL
LOD (ImB) 0.012 μg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less common than LC-based methods for this class of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of Indapamide and its related substances. pharmatutor.org GC-MS offers high separation efficiency and sensitive detection. For GC-MS analysis, derivatization of the analyte may be necessary to increase its volatility and thermal stability. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. pharmatutor.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of drugs and their metabolites in complex biological matrices like blood, plasma, and urine. akjournals.comnih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.orgcapes.gov.br

In the context of Dehydro Indapamide-d3, LC-MS/MS methods are developed for its quantification, where it often serves as an internal standard for the accurate measurement of Indapamide. akjournals.comnih.govresearchgate.net The use of a deuterated internal standard like Dehydro Indapamide-d3 helps to correct for variations in sample preparation and instrument response. akjournals.comnih.gov

A typical LC-MS/MS method involves the use of a reversed-phase column and a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid). nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.govakjournals.com For Indapamide and its deuterated standard, specific m/z transitions are monitored. For example, transitions of m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for Indapamide-d3 have been used. nih.govresearchgate.net

These methods are validated to be precise, accurate, and capable of achieving low limits of quantification, often in the sub-ng/mL range, making them suitable for pharmacokinetic and bioequivalence studies. nih.govresearchgate.netresearchgate.net

Table 3: Key Parameters for a Typical LC-MS/MS Method nih.govresearchgate.net

Parameter Condition
Chromatography Reversed-Phase HPLC
Ionization Source Electrospray Ionization (ESI)
MS Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Dehydro Indapamide-d3 or Indapamide-d3
m/z Transition (Indapamide) 364.0 → 188.9
m/z Transition (Indapamide-d3) 367.0 → 188.9
Sensitivity (LLOQ) As low as 0.25-0.5 ng/mL

Utilization of Dehydro Indapamide-d3 as an Internal Standard

In the field of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest level of accuracy and precision. researchgate.netresearchgate.net Dehydro Indapamide-d3, the deuterated analogue of the indapamide metabolite, Dehydro Indapamide, serves this critical role. nih.gov Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the reliable quantification of the Dehydro Indapamide metabolite in complex biological matrices such as plasma and whole blood. xjtu.edu.cnfarmaciajournal.com The rationale for using a SIL-IS like Dehydro Indapamide-d3 is based on its ability to mimic the behavior of the unlabeled analyte throughout the entire analytical process, from sample extraction to detection. lgcstandards.com

Principles of Stable Isotope Labeled Internal Standards in Quantitative Analysis

The fundamental principle behind using a stable isotope-labeled internal standard is its chemical and physical identity to the target analyte. youtube.com A SIL-IS, such as Dehydro Indapamide-d3, is a version of the analyte molecule where one or more atoms have been replaced by their heavier, non-radioactive stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). acanthusresearch.comnih.gov This substitution results in a compound with nearly identical physicochemical properties, including polarity, solubility, and ionization potential, to the unlabeled analyte. researchgate.net However, it has a different mass, which allows it to be distinguished from the analyte by a mass spectrometer. lgcstandards.comacanthusresearch.com

In practice, a known quantity of the SIL-IS is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation procedure. lgcstandards.com Because the SIL-IS and the analyte behave almost identically, any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. lgcstandards.comyoutube.com The final quantification is not based on the absolute signal of the analyte, but on the ratio of the analyte's mass spectrometric response to the internal standard's response. chromatographyonline.com This ratiometric measurement corrects for variations in sample recovery and analytical conditions, thereby ensuring high accuracy and reproducibility. nih.govresearchgate.net

Table 1: Key Principles of Stable Isotope Labeled Internal Standards (SIL-IS)
PrincipleDescriptionAdvantage in Quantitative Analysis
Chemical Identity The SIL-IS has the same molecular structure and chemical properties as the analyte. youtube.comEnsures identical behavior during sample extraction, derivatization, and chromatography. lgcstandards.comresearchgate.net
Mass Difference The SIL-IS is labeled with stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), making it heavier than the analyte. acanthusresearch.comAllows the mass spectrometer to differentiate between the analyte and the internal standard. lgcstandards.com
Coelution The SIL-IS and analyte ideally elute from the chromatography column at the same time. Subjects both compounds to the same matrix effects and ion source conditions at the moment of detection. chromatographyonline.com
Ratiometric Measurement Quantification is based on the ratio of the analyte signal to the SIL-IS signal. chromatographyonline.comCompensates for analyte loss during sample preparation and corrects for variability in injection volume and instrument response. lgcstandards.comchromatographyonline.com

Mitigation of Matrix Effects and Ion Source Variability

One of the most significant challenges in bioanalysis using LC-MS is the "matrix effect." nih.gov This phenomenon occurs when co-eluting molecules from the biological matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise results. researchgate.net

The use of Dehydro Indapamide-d3 is a highly effective strategy to overcome this problem. chromatographyonline.comresearchgate.net Since Dehydro Indapamide-d3 and the native Dehydro Indapamide have virtually identical physicochemical properties, they experience the same degree of ion suppression or enhancement from the sample matrix. lgcstandards.comchromatographyonline.com Similarly, any short-term or long-term fluctuations in the performance of the mass spectrometer's ion source will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to a robust and reliable quantitative method. researchgate.netchromatographyonline.com This compensation is crucial for ensuring the accuracy of pharmacokinetic studies, where analyte concentrations are measured across numerous individual samples, each with its own unique matrix composition. xjtu.edu.cnfarmaciajournal.com

Considerations for Coelution and Differential Retention

The ideal performance of a stable isotope-labeled internal standard hinges on its perfect coelution with the analyte from the liquid chromatography column. chromatographyonline.com When the analyte and its SIL-IS elute at the exact same time, they enter the mass spectrometer's ion source simultaneously and are subjected to the identical matrix environment, which is the foundation for accurate correction. chromatographyonline.com

However, a phenomenon known as the "deuterium isotope effect" can sometimes lead to differential retention. researchgate.net The replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's lipophilicity. researchgate.net In reversed-phase chromatography, this can cause the deuterated standard (e.g., Dehydro Indapamide-d3) to elute slightly earlier or later than its unlabeled counterpart. chromatographyonline.com

If a significant retention time difference exists, the analyte and the internal standard may not experience the same matrix effects, diminishing the standard's ability to compensate accurately. researchgate.netchromatographyonline.com This is particularly problematic in complex chromatograms where the matrix effect profile can change rapidly over a short time. Therefore, during method development and validation, it is critical to chromatographically assess the peak separation between the analyte and its deuterated internal standard. The goal is to ensure that any difference in retention time is negligible and does not impact the constancy of the analyte-to-internal standard response ratio across different samples and concentrations. researchgate.net

Impurity Profiling and Degradation Studies of Dehydro Indapamide D3 and Its Analogues

Identification and Characterization of Dehydroindapamide as an Impurity (Impurity B/Related Compound A)

Dehydroindapamide is formally recognized in pharmacopeias as a significant impurity of Indapamide (B195227). It is commonly designated as Indapamide Impurity B or Indapamide Related Compound A . fda.govtlcstandards.com Chemically named 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide, it is structurally distinct from the parent drug, Indapamide, due to the dehydrogenation of the indoline (B122111) ring to an indole (B1671886) ring. sigmaaldrich.com

The identification and characterization of Dehydroindapamide are critical for ensuring the purity and safety of Indapamide drug products. It is listed as a specified impurity in various pharmacopeias, including the British Pharmacopoeia (BP) and United States Pharmacopeia (USP). sigmaaldrich.comedpsciences.org Analytical reference standards for Dehydroindapamide are available for use in quality control tests and assays as specified by these compendia. sigmaaldrich.comsigmaaldrich.com

Spectroscopic and chromatographic techniques are fundamental to its characterization. Studies have utilized High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection to distinguish Dehydroindapamide from Indapamide and other related substances. edpsciences.orgedpsciences.org The UV absorption spectrum for Dehydroindapamide shows strong absorption, which aids in its detection and quantification. edpsciences.orgresearchgate.net More advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) provide definitive structural confirmation and are used to characterize degradation products in detail. rsc.orgnih.gov

Table 1: Chemical Identification of Dehydroindapamide

IdentifierValueSource
Common NameDehydroindapamide
Pharmacopeial NameIndapamide Impurity B / Related Compound A fda.govtlcstandards.com
IUPAC Name4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide
Molecular FormulaC16H14ClN3O3S fda.gov
Molecular Weight363.82 g/mol fda.govsigmaaldrich.com
CAS Number63968-75-2 clearsynth.comaozeal.com

Forced Degradation Studies and Stability Evaluation of Dehydroindapamide

Forced degradation studies are essential for understanding the stability profile of a drug substance and for developing stability-indicating analytical methods. oup.comresearchgate.net Indapamide has been subjected to various stress conditions as per International Conference on Harmonization (ICH) guidelines, including hydrolysis (acidic, basic, neutral), oxidation, heat, and photolysis, to observe the formation of degradation products like Dehydroindapamide. rsc.orgoup.comrjptonline.org

Studies show that Indapamide is susceptible to degradation under several stress conditions, leading to the formation of Dehydroindapamide among other products. nih.gov One study found that Indapamide degraded significantly under acidic, alkaline, and oxidative conditions. ijpsr.com Another investigation reported that while the drug was relatively stable under light, neutral, thermal, and acidic stress, it showed significant degradation (29.55%) under alkaline hydrolysis at 50°C. rsc.org In a different set of experiments, applying less drastic basic conditions (0.1 N NaOH at 70°C for 20 min) resulted in a lower level of degradation, whereas acidic hydrolysis (1 N HCl) led to approximately 25% degradation. nih.gov

The formation of Dehydroindapamide is a result of the dehydrogenation (oxidation) of the indoline ring of the Indapamide molecule. nih.gov These stability studies are crucial as they help to establish the degradation pathways and develop strategies to prevent the formation of such impurities during manufacturing and storage. researchgate.net

Table 2: Summary of Indapamide Forced Degradation Results

Stress ConditionObservationSource
Acid Hydrolysis (e.g., 0.1 N HCl, 70°C, 3h)Significant degradation observed. ijpsr.com
Acid Hydrolysis (1 N HCl, 70°C, 20 min)~25% degradation of Indapamide. nih.gov
Alkaline Hydrolysis (e.g., 0.1 N NaOH, 70°C, 3h)Significant degradation observed. ijpsr.com
Alkaline Hydrolysis (50°C)29.55% degradation of Indapamide. rsc.org
Oxidative Degradation (e.g., H2O2)Significant degradation observed. ijpsr.comtandfonline.com
Thermal DegradationModerate to low degradation observed. rsc.orgijpsr.com
Photolytic DegradationModerate to low degradation observed. rsc.orgijpsr.com

Analytical Strategies for Impurity Detection and Quantification in Complex Matrices

A variety of sophisticated analytical methods have been developed to detect and quantify Dehydroindapamide and other impurities in bulk drug substances and pharmaceutical formulations. farmaciajournal.com The goal is to create robust, specific, and sensitive stability-indicating assay methods (SIAMs) that can separate the active pharmaceutical ingredient (API) from any potential degradation products. tandfonline.comrjptonline.org

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. bepls.com Reversed-phase HPLC (RP-HPLC) methods, often with a C18 column and UV detection (commonly around 240-241 nm), have proven effective for separating Indapamide from its impurities, including Dehydroindapamide. edpsciences.orgedpsciences.orgrjptonline.org The mobile phase typically consists of a mixture of a buffer (like phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile). rjptonline.orgrjptonline.org

Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages over HPLC, including faster analysis times and improved resolution. tandfonline.commdpi.com UHPLC methods have been developed for the simultaneous estimation of Indapamide and its impurities, demonstrating high selectivity and sensitivity. tandfonline.comtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for both quantification and structural characterization of impurities. rsc.org This technique is particularly valuable in complex matrices like human plasma, where it can achieve very low limits of detection and quantification. xjtu.edu.cn The use of deuterated internal standards, such as Dehydroindapamide-d3, is standard practice in LC-MS/MS to ensure the highest accuracy and precision in quantitative bioanalysis. clearsynth.comxjtu.edu.cn

These analytical methods are rigorously validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness to ensure they are suitable for their intended purpose in quality control laboratories. oup.comtandfonline.combepls.com

Table 3: Overview of Analytical Techniques for Indapamide Impurity Profiling

TechniqueStationary PhaseMobile Phase ExampleDetectionApplicationSource
RP-HPLCC18 Column (e.g., 250mm x 4.6mm, 5µm)Methanol:Phosphate Buffer pH 5.8 (60:40)UV at 241 nmRoutine analysis, stability testing rjptonline.orgrjptonline.org
HPLC-PDAC18 ColumnPhosphate buffer pH 3.0:Acetonitrile (B52724)PDA at 240 nmSimultaneous detection of multiple impurities edpsciences.orgedpsciences.org
UHPLCC18 Column (e.g., 3.0 x 50 mm, 1.8 µm)Gradient of 0.1% perchloric acid buffer and acetonitrileUV at 215 nmRapid, high-resolution impurity profiling tandfonline.comtandfonline.com
LC-MS/MSC18 or PFP ColumnGradient of 0.2% acetic acid and methanolESI QTRAPStructural characterization, bioanalysis rsc.orgxjtu.edu.cn

Computational and Theoretical Investigations of Dehydro Indapamide and Analogues

In Silico Prediction of Metabolic Pathways and Product Formation

The metabolic fate of Indapamide (B195227), leading to the formation of Dehydro Indapamide and other metabolites, has been a subject of in silico investigation to predict and understand its biotransformation. nih.gov Computational tools play a crucial role in identifying potential sites of metabolism and the enzymes involved. semanticscholar.org

Several computational methods are employed to model and predict the human drug metabolism of xenobiotics like Indapamide. nih.gov These predictive tools often utilize rule-based approaches, quantitative structure-activity relationships (QSAR), and docking simulations. nih.gov Software like MetaSite, for instance, predicts sites of metabolism based on the lability of hydrogen atoms and the molecule's orientation within the active site of metabolizing enzymes. nih.govresearchgate.net

For Indapamide, the primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.com In silico predictions have been instrumental in elucidating the metabolic pathways. nih.gov One of the key transformations is the dehydrogenation of the indoline (B122111) ring of Indapamide to form the corresponding indole (B1671886), which is Dehydro Indapamide. nih.govresearchgate.net Predictions by MetaSite indicated that the combined probability of hydrogen abstraction from the C-3 position of the indoline ring is high, suggesting that Dehydro Indapamide would be a major product. nih.govresearchgate.net This aligns with experimental findings where CYP3A4 was shown to have the highest activity in producing Dehydro Indapamide. nih.gov

Besides dehydrogenation, other metabolic pathways predicted in silico and confirmed in vitro include hydroxylation and epoxidation. nih.gov For example, the C-5 hydroxylated phenol (B47542) metabolite was predicted to be a likely product of oxidation by CYP3A4. nih.govresearchgate.net A study using Zeneth software predicted degradation pathways for Indapamide, which included the formation of structures with a dehydrogenated indoline backbone. jst.go.jp

Table 1: Predicted Metabolic Pathways of Indapamide

Metabolite Predicted Formation Pathway Key Enzyme(s) Computational Tool(s)
Dehydro Indapamide Dehydrogenation of the indoline ring CYP3A4, CYP2C19, CYP2C8 MetaSite, Zeneth
5-Hydroxy Indapamide Hydroxylation of the indoline ring CYP3A4 MetaSite
Indapamide-epoxide Epoxidation CYP3A4 -

Molecular Docking and Dynamics Simulations in Related Systems

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand, such as Indapamide, and its biological target at an atomic level. researchgate.net These methods help in understanding binding affinities, conformational changes, and the stability of the ligand-receptor complex. nih.gov

Molecular Docking:

Molecular docking studies have been extensively used to investigate the binding of Indapamide to the active site of CYP3A4. nih.gov These studies aimed to understand the structural basis for its metabolic profile, particularly the dehydrogenation to Dehydro Indapamide. nih.gov Using docking programs like AutoDock and GOLD, researchers have modeled the orientation of Indapamide within the CYP3A4 active site. nih.govresearchgate.net

The results from these docking studies predicted several binding modes for Indapamide. researchgate.net In one of the lowest energy conformations, the C-3 position of the indoline ring was positioned optimally for hydrogen abstraction by the heme iron of the enzyme, leading to dehydrogenation. researchgate.net These simulations also identified key amino acid residues, such as Arg105, Phe108, Arg212, Arg372, and Glu374, that may play a role in stabilizing the binding of Indapamide. researchgate.net However, conflicting results regarding the role of Arg212 were noted, which were later clarified by experimental studies with a mutant enzyme. nih.gov

Other docking studies have explored the interaction of Indapamide with different targets. For instance, in silico studies have investigated the binding of Indapamide to bacterial Dihydrofolate Reductase (DHFR), suggesting potential off-target interactions. nih.gov Another study performed molecular docking of Indapamide on Angiotensin-Converting Enzyme (ACE), a key enzyme in blood pressure regulation. researchgate.net

Molecular Dynamics Simulations:

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations of Indapamide in complex with bacterial DHFR were performed to assess the stability of the docked poses. nih.gov These simulations confirmed that some of the hydrogen bonds observed in the initial docking were maintained throughout the simulation, and a pi-pi stacking interaction also remained stable. nih.gov

MD simulations have also been used to study the physical properties of Indapamide, such as its behavior in amorphous states and its interaction with polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in drug delivery systems. researchgate.net These simulations show individual drug molecules associating and disassociating from the polymer chains. researchgate.net

Table 2: Key Parameters from Molecular Docking and Dynamics Simulations of Indapamide

Simulation Type Target Protein Key Findings Software Used
Molecular Docking CYP3A4 Predicted binding orientations favoring dehydrogenation. Identified key active site residues. AutoDock, GOLD
Molecular Docking Bacterial DHFR Investigated potential off-target binding. AUTODOCK 4.2
Molecular Dynamics Bacterial DHFR Confirmed the stability of the docked complex. GROMACS 2018.4

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, reactivity, and energetic properties of molecules like Indapamide and its metabolites. researchgate.netnih.gov These calculations can provide mechanistic insights that are not accessible through classical molecular mechanics methods.

DFT calculations have been employed to study the structure-activity relationship of Indapamide. nih.gov By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can gain insights into the molecule's kinetic stability and electron transport properties, which are related to its bioactivity. nih.gov The energy gap between HOMO and LUMO is an indicator of chemical reactivity. nih.govresearchgate.net

The molecular electrostatic potential (MEP) can be calculated to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov For Indapamide, quantum chemical calculations using the DFT method (B3LYP/6-31G(d, p)) in an aqueous solution have identified the main reactive centers. nasu-periodicals.org.ua These calculations revealed that the nitrogen atom of the sulfonamide group carries the largest excess of electron density, while the carbon atom of the carbonyl group has the largest positive charge. nasu-periodicals.org.ua

Furthermore, quantum mechanical calculations have been used to investigate intermolecular interactions, such as those in co-amorphous systems of Indapamide with other drugs. dntb.gov.ua These studies help in understanding the stability and dissolution properties of different formulations. dntb.gov.ua The optimized geometry and vibrational frequencies of Indapamide have also been calculated using DFT methods, and the results have been compared with experimental spectroscopic data (FT-IR and FT-Raman). nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Dehydro Indapamide-d3
Dehydro Indapamide
Indapamide
5-Hydroxy Indapamide
Indapamide-epoxide
Dihydroxy-indapamide
Glibenclamide
Pazopanib hydrochloride
Gliclazide
Ranitidine
N-Nitrosodimethylamine (NDMA)
Perindopril
Hydrochlorothiazide
Sulphadiazine
Ethacrynic acid

Q & A

Q. What are the critical steps in synthesizing Dehydro Indapamide-d3 to ensure isotopic purity, and how can researchers verify deuterium incorporation?

Synthesis of isotopically labeled compounds like Dehydro Indapamide-d3 requires precise control of reaction conditions (e.g., temperature, solvent selection) and deuterium source purity. Key steps include:

  • Deuterium labeling : Use of deuterated reagents (e.g., D₂O, deuterated alkyl halides) under anhydrous conditions to minimize proton exchange.
  • Purification : Chromatographic techniques (HPLC or GC) with deuterium-specific detectors to isolate the deuterated compound from non-labeled byproducts .
  • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98% deuterium incorporation). For example, ESI-MS can detect mass shifts corresponding to deuterium substitution (e.g., +3 Da for -d3 labeling) .

Q. How does the deuterium labeling in Dehydro Indapamide-d3 influence its metabolic stability in preclinical studies?

Deuterium labeling can alter pharmacokinetic properties via the kinetic isotope effect (KIE), slowing metabolic cleavage of C-D bonds. Methodological considerations include:

  • In vitro assays : Incubate Dehydro Indapamide-d3 with liver microsomes or hepatocytes, comparing degradation rates to non-deuterated analogs using LC-MS/MS.
  • In vivo studies : Administer equimolar doses to animal models, with serial plasma sampling to measure half-life (t₁/₂) and metabolite profiles. Statistical analysis (ANOVA) should account for inter-individual variability .

Advanced Research Questions

Q. What advanced analytical techniques resolve quantification challenges for Dehydro Indapamide-d3 in complex matrices, and how can cross-reactivity with non-deuterated analogs be mitigated?

  • Technique selection : High-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) in selected reaction monitoring (SRM) mode improves specificity. For example, using a Q-TOF instrument with a mass accuracy <5 ppm distinguishes isotopic clusters .
  • Cross-reactivity mitigation : Optimize chromatographic separation (e.g., UPLC with C18 columns) to resolve deuterated and non-deuterated peaks. Validate with spiked matrix samples (e.g., plasma, urine) to confirm no signal overlap .

Table 1 : Key Parameters for LC-MS/MS Quantification

ParameterOptimal SettingPurpose
ColumnC18, 2.1 × 50 mm, 1.7 µmResolve isotopic variants
Ionization ModeESI+Enhance ionization efficiency
SRM Transitionm/z 312.47 → 265.3Target Dehydro Indapamide-d3
LOD0.1 ng/mLEnsure sensitivity in low-abundance matrices

Q. How can researchers validate the stability of Dehydro Indapamide-d3 under varying storage conditions, and what degradation markers should be prioritized?

  • Stability protocols : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to monitor:
    • Primary degradation markers : Loss of deuterium (mass shift < -3 Da) or formation of dehydro byproducts.
    • Secondary markers : pH-dependent hydrolysis products (e.g., free indapamide analogs) .
  • Statistical modeling : Fit degradation data to Arrhenius equations to predict shelf-life under standard storage (25°C) .

Q. What strategies address contradictory findings in studies examining Dehydro Indapamide-d3’s receptor binding affinity compared to its non-deuterated form?

  • Meta-analysis framework : Aggregate data from independent studies (e.g., SPR, ITC assays) and apply random-effects models to account for variability in assay conditions (e.g., buffer pH, temperature).
  • Controlled replication : Standardize protocols (e.g., fixed ligand concentrations, identical instrumentation) to isolate deuterium-specific effects. Report confidence intervals (95% CI) to quantify uncertainty .

Q. How can researchers optimize experimental designs to evaluate Dehydro Indapamide-d3’s tissue distribution using PICO/FINER criteria?

  • PICO framework :
    • Population : Rodent models (e.g., Sprague-Dawley rats).
    • Intervention : Single-dose IV administration of Dehydro Indapamide-d3.
    • Comparison : Non-deuterated indapamide.
    • Outcome : Tissue-to-plasma ratio (e.g., liver, kidney) measured via LC-MS/MS.
  • FINER evaluation : Ensure feasibility (accessible animal models), novelty (comparison of deuterium effects), and relevance (translational pharmacokinetic insights) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.